Product packaging for D-Glutamine methyl ester hydrochloride(Cat. No.:CAS No. 74817-54-2)

D-Glutamine methyl ester hydrochloride

Cat. No.: B157146
CAS No.: 74817-54-2
M. Wt: 196.63 g/mol
InChI Key: HGYBXODOMJPMNO-PGMHMLKASA-N
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Description

Contextualization within D-Amino Acid Chemistry

For many years, D-amino acids were considered unnatural and of little biological importance, with L-amino acids being the exclusive constituents of proteins in higher organisms. However, significant advancements in analytical techniques have revealed the presence and functional roles of D-amino acids in various biological systems, including mammals. asm.org D-amino acids are now recognized as important signaling molecules, particularly in the nervous system, and as components of bacterial cell walls. pacific.edu

The study of D-amino acids and their derivatives, such as D-glutamine methyl ester hydrochloride, is crucial for several reasons. It allows for the investigation of stereospecificity in biological processes, helping to elucidate the mechanisms of enzyme action and receptor binding. Furthermore, the incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, a property of significant interest in drug development. This compound, by providing a stable and reactive form of D-glutamine, facilitates research in these areas.

Significance as a Research Probe and Synthetic Intermediate

The utility of this compound in research stems from two key features: the D-configuration of its chiral center and the protection of its carboxyl group as a methyl ester. These characteristics make it an important tool for both biochemical investigation and chemical synthesis.

As a research probe , this compound is instrumental in studying stereospecific enzymatic reactions. While much of the available research focuses on the L-enantiomer, the use of D-amino acid esters is critical for comparative studies. For instance, the tert-butyl ester of D-glutamine has been utilized to investigate stereospecific enzyme interactions, and it is a reasonable extrapolation that the methyl ester serves a similar purpose. Enzymes often exhibit a high degree of stereoselectivity, and by using the D-enantiomer as a substrate or inhibitor, researchers can probe the active site of an enzyme and understand the structural requirements for its function. This is particularly relevant in studying enzymes involved in D-amino acid metabolism and in identifying potential targets for therapeutic intervention.

As a synthetic intermediate , this compound serves as a valuable building block in the construction of complex chiral molecules, particularly peptides containing D-amino acids. The methyl ester group protects the carboxylic acid from participating in unwanted side reactions during peptide coupling, a common strategy in both solution-phase and solid-phase peptide synthesis. pacific.edu The use of D-amino acid esters, including methyl esters, has been documented in the enzymatic synthesis of D-amino acid-containing dipeptides. asm.orgnih.gov For example, certain microbial enzymes utilize D-amino acid methyl esters as substrates to form peptide bonds, highlighting the utility of compounds like this compound in chemoenzymatic synthesis strategies. asm.org The incorporation of a D-amino acid can significantly alter the biological activity and metabolic stability of a peptide, making this a key strategy in the design of novel therapeutic agents.

Below are tables detailing the chemical properties of this compound.

Identifier Value
Chemical Name Methyl (2R)-2,5-diamino-5-oxopentanoate hydrochloride
CAS Number 74817-54-2
Molecular Formula C6H13ClN2O3
Molecular Weight 196.63 g/mol
Property Value
Physical State Solid
Storage Temperature Room Temperature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClN2O3 B157146 D-Glutamine methyl ester hydrochloride CAS No. 74817-54-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYBXODOMJPMNO-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374704
Record name D-Glutamine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74817-54-2
Record name D-Glutamine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glutamine methyl ester hydrochloride
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Synthetic Methodologies for D Glutamine Methyl Ester Hydrochloride

Esterification Protocols for Amino Acid Derivatives

The conversion of the carboxylic acid group of D-glutamine to its methyl ester is a key step in the synthesis of D-glutamine methyl ester hydrochloride. Several esterification methods are available for amino acids, each with its own advantages and challenges.

Trimethylchlorosilane (TMSCl)-Methanol Systems for D-Amino Acid Esterification

A widely utilized method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727). nih.gov This system offers a convenient and efficient route to amino acid methyl ester hydrochlorides under mild conditions. nih.gov

The reaction proceeds through the in situ generation of hydrochloric acid (HCl) from the reaction of TMSCl with methanol. This anhydrous HCl then catalyzes the esterification of the amino acid. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A subsequent elimination of water yields the methyl ester.

The reaction is typically carried out by stirring the amino acid in a mixture of methanol and TMSCl at room temperature. nih.gov The use of an excess of methanol as the solvent drives the equilibrium towards the formation of the ester.

Good to excellent yields of amino acid methyl ester hydrochlorides have been reported using the TMSCl/methanol system. nih.gov For amino acids with poor solubility in methanol, longer reaction times may be necessary to achieve complete conversion. nih.gov The workup procedure is generally straightforward, involving the removal of the solvent by evaporation to afford the product as the hydrochloride salt. nih.gov

Sulfuric Acid-Catalyzed Esterification Approaches (Adaptations for D-Stereoisomer)

Sulfuric acid is a classic and effective catalyst for the esterification of carboxylic acids, including amino acids. nih.govgoogle.com This method can be adapted for the synthesis of D-amino acid esters. The reaction is typically carried out by heating a suspension of the amino acid in an alcohol, such as methanol, in the presence of a catalytic amount of concentrated sulfuric acid. google.comgoogleapis.com

The use of sulfuric acid is crucial, as other strong mineral acids like HCl and HNO₃ have been shown to be ineffective under certain conditions. nih.govacs.org To improve yields, a continuous or portion-wise addition of the alcohol to the reaction mixture while distilling it off can be employed to remove water and drive the reaction to completion. google.comgoogleapis.com

Alternative Acid-Catalyzed and Coupling Agent Methods in D-Amino Acid Ester Synthesis

Besides TMSCl and sulfuric acid, other acid catalysts such as p-toluenesulfonic acid can be used for the esterification of amino acids. Thionyl chloride in methanol is another common reagent system that effectively converts amino acids to their methyl ester hydrochlorides. researchgate.net

Coupling agents, more commonly associated with peptide synthesis, can also be employed for ester formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the formation of an active ester intermediate that then reacts with an alcohol. peptide.comwikipedia.org However, these methods are often more complex and may be reserved for specific applications where milder conditions are required to avoid side reactions. The choice of coupling reagent can be critical, with various phosphonium (B103445) and aminium salts offering different levels of reactivity and solubility. sigmaaldrich.com

Stereochemical Control and Purity in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of D-glutamine is of utmost importance during the synthesis of its methyl ester hydrochloride. Racemization, the formation of an equal mixture of D and L enantiomers, can be a concern during chemical manipulations of amino acids.

Esterification reactions, particularly those conducted under harsh acidic or basic conditions or at elevated temperatures, can potentially lead to some degree of racemization. However, methods like the TMSCl/methanol system are generally considered to have a low risk of racemization. nih.gov

The enantiomeric purity of the final this compound product is a critical quality attribute. yakhak.org Several analytical techniques can be employed to determine the enantiomeric excess. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating and quantifying enantiomers. yakhak.orgresearchgate.net Gas chromatography (GC) on a chiral column after appropriate derivatization of the amino acid ester is another established technique for assessing enantiomeric purity. cat-online.com More recently, chiral high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) has been developed for the rapid and accurate determination of amino acid chiral purity in peptides after hydrolysis. nih.gov

Strategies for Minimizing Racemization During Esterification

Racemization, the conversion of a chiral molecule into a mixture of both enantiomers, is a significant challenge during the chemical manipulation of amino acids. The esterification of D-glutamine is susceptible to racemization, particularly through the formation of an achiral enolate intermediate under basic conditions. However, standard methods for preparing amino acid methyl ester hydrochlorides typically employ acidic conditions, which inherently suppress racemization.

The most common methods for synthesizing amino acid methyl ester hydrochlorides involve the reaction of the amino acid with methanol in the presence of an acid catalyst, such as hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂). Another effective method utilizes trimethylchlorosilane (TMSCl) in methanol. acs.org In these acidic environments, the α-amino group is protonated, which prevents the formation of an oxazolone (B7731731) intermediate, a key species involved in the racemization of N-acyl amino acids. For free amino acids, protonation of the amino group deactivates the α-hydrogen, making its abstraction difficult and thus preserving the stereochemical integrity of the α-carbon.

Key factors and strategies to minimize racemization during the esterification of D-glutamine include:

Acidic Reaction Conditions: The use of strong acids like HCl or reagents that generate HCl in situ (e.g., SOCl₂ or TMSCl) is paramount. The acidic medium ensures that the amino group remains protonated, thereby protecting the chiral center from epimerization. acs.org

Temperature Control: While esterification reactions are often heated to increase the reaction rate, excessive temperatures can promote side reactions and potentially increase the rate of racemization. Maintaining the lowest effective temperature is advisable.

Absence of Base: The introduction of a base, especially a strong one, can facilitate the abstraction of the α-proton, leading to rapid racemization. Therefore, esterification should be conducted in strictly anhydrous and base-free conditions.

Protecting Groups: While not always necessary for simple esterification under acidic conditions, the use of a urethane-type N-protecting group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), is a well-established strategy to prevent racemization during subsequent chemical transformations. researchgate.netnih.gov These groups suppress racemization by reducing the acidity of the α-proton and preventing the formation of racemization-prone intermediates like oxazolones. nih.gov

While direct esterification in acidic methanol is generally effective and maintains high optical purity, careful monitoring of reaction conditions is essential to ensure the stereochemical integrity of the final this compound product.

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound from achiral or racemic starting materials. For this compound, this involves pathways that selectively form the D-configuration at the α-carbon. These methods often rely on chiral catalysts, auxiliaries, or enzymes.

Enzymatic and Chemo-enzymatic Methods: Enzymatic synthesis is a powerful tool for producing optically pure D-amino acids due to the high stereospecificity of enzymes. researchgate.net Several enzymatic strategies can be applied to generate D-glutamine or its precursors, which can then be esterified.

Kinetic Resolution: This method involves the use of an enzyme that selectively reacts with one enantiomer in a racemic mixture. For example, an L-specific aminopeptidase (B13392206) could be used to hydrolyze the amide of L-glutamine methyl ester in a racemic mixture, allowing for the separation of the unreacted D-Glutamine methyl ester. iupac.org

Asymmetric Synthesis from α-Keto Acids: D-amino acid aminotransferases can catalyze the synthesis of D-amino acids from their corresponding α-keto acids. researchgate.netmdpi.com In the case of D-glutamine, α-ketoglutaramate could be converted to D-glutamine using a suitable D-aminotransferase. The resulting D-glutamine can then be esterified.

Deracemization: This process converts a racemic mixture into a single enantiomer. It can be achieved by coupling a stereoinverting enzyme (a racemase) with an enantioselective enzyme that continuously removes one enantiomer from the racemic mixture, thus driving the equilibrium towards the desired enantiomer. mdpi.com

Asymmetric Catalysis: Non-enzymatic asymmetric catalysis offers an alternative route to chiral amino acids. These methods often involve the use of a chiral metal complex or organocatalyst to control the stereochemical outcome of a reaction.

Asymmetric Michael Addition: Chiral catalysts, such as Ni(II) complexes of Schiff bases derived from chiral ligands, can be used to perform asymmetric Michael addition reactions. This approach can be used to synthesize substituted glutamic acids with high diastereoselectivity and enantioselectivity, which can then serve as precursors to D-glutamine derivatives. arizona.eduucj.org.ua

Silver-Catalyzed Asymmetric Synthesis: Silver-based catalysts, in conjunction with chiral phosphine (B1218219) ligands like DTBM-SegPhos, have been used for the enantioselective synthesis of glutamic acid derivatives from glycine-derived aldimino esters. This method provides access to chiral glutamic acid structures with high enantiomeric excess (up to 99% ee). acs.org

These enantioselective pathways typically yield the D-amino acid or a protected derivative. The final step would involve the esterification of the carboxylic acid group with methanol and HCl to afford the target compound, this compound, under conditions that minimize racemization as described in the previous section.

Chemical Reactivity and Derivatization Studies of D Glutamine Methyl Ester Hydrochloride

Intrinsic Chemical Transformations

The chemical behavior of D-glutamine methyl ester hydrochloride is primarily dictated by its three functional groups: the methyl ester, the primary amine, and the side-chain amide.

The methyl ester group of this compound can undergo hydrolysis to revert to the carboxylic acid, yielding D-glutamine. This reaction is a classic example of nucleophilic acyl substitution, where a nucleophile (typically water or a hydroxide (B78521) ion) attacks the electrophilic carbonyl carbon of the ester.

Under acidic conditions, the reaction is catalyzed by protons (H+), which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. The reaction is reversible. In basic conditions, a stronger nucleophile, the hydroxide ion (OH-), directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, displacing the methoxide (B1231860) leaving group to form the carboxylate. This process is effectively irreversible since the final deprotonation of the resulting carboxylic acid by the strong base drives the reaction to completion.

Table 1: Hydrolysis of D-Glutamine Methyl Ester

Condition Catalyst/Reagent Products Mechanism
Acidic H+ (acid catalyst), Water D-Glutamine, Methanol (B129727) Acid-catalyzed nucleophilic acyl substitution

The primary alpha-amino group in this compound is nucleophilic and can participate in a variety of substitution reactions with electrophiles. libretexts.org A fundamental example is acylation, where the amine reacts with acid chlorides or anhydrides to form an amide bond. masterorganicchemistry.commnstate.edu This reaction is a cornerstone of peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another.

The reaction proceeds via a nucleophilic acyl substitution mechanism. echemi.com The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the acylating agent (e.g., an acid chloride). echemi.com This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide product. echemi.com To neutralize the hydrochloric acid byproduct generated when using acid chlorides, a base is typically required. masterorganicchemistry.commnstate.edu

Advanced Derivatization Techniques for Analytical and Research Purposes

For analytical techniques like gas chromatography (GC), the polarity and low volatility of amino acids necessitate derivatization to convert them into forms suitable for analysis. This process involves chemically modifying the polar functional groups (carboxyl, amino, and side-chain groups) to increase volatility and thermal stability. nih.gov

A robust and widely used method for the GC-MS analysis of amino acids, including glutamine, is a two-step derivatization procedure. researchgate.netnih.gov This process first targets the carboxylic acid group through esterification and then acylates the amino and other reactive groups. mdpi.comresearchgate.net This dual modification ensures the resulting derivative is sufficiently volatile and stable for GC separation and subsequent mass spectrometric detection. nih.gov

The first step involves the esterification of the carboxyl group. mdpi.comresearchgate.net This is typically achieved by heating the amino acid sample with methanolic HCl (e.g., 2 M HCl in methanol) at elevated temperatures (e.g., 80 °C for 60 minutes). mdpi.comnih.gov The acidic conditions protonate the carboxylic acid, activating it for nucleophilic attack by methanol to form the corresponding methyl ester. mdpi.com This reaction specifically converts the polar carboxylic acid into a less polar, more volatile ester, which is a critical first step for enabling GC analysis. mdpi.comresearchgate.net It is important to note that under these conditions, glutamine can undergo intramolecular conversion to form the methyl ester of pyroglutamic acid, a cyclic compound. nih.gov

Following esterification, the second step involves the acylation of the remaining polar functional groups, primarily the amine group. researchgate.netmdpi.com This is accomplished by reacting the amino acid methyl ester with a perfluoroanhydride, such as pentafluoropropionic anhydride (B1165640) (PFPA), often in a solvent like ethyl acetate. researchgate.netresearchgate.net The reaction is typically carried out by heating, for instance at 65 °C for 30 minutes. researchgate.netnih.gov

PFPA reacts with the primary amine to form a stable pentafluoropropionyl (PFP) amide. researchgate.net This acylation further decreases the polarity of the molecule and significantly increases its volatility. nih.gov The incorporation of highly electronegative fluorine atoms also enhances the sensitivity of detection by mass spectrometry, particularly when using electron-capture negative-ion chemical ionization (ECNICI). nih.govnih.gov The resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives are stable, highly volatile, and exhibit excellent chromatographic properties, making them ideal for quantitative analysis by GC-MS. nih.govresearchgate.net

Table 2: Two-Step Derivatization for GC-MS Analysis

Step Reagent Target Functional Group(s) Purpose Typical Conditions
1. Esterification 2 M HCl in Methanol (CH3OH) Carboxyl (-COOH) Increase volatility by converting acid to methyl ester. mdpi.com 80 °C for 60 minutes mdpi.comnih.gov

| 2. Acylation | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate | Amino (-NH2) and other active hydrogens | Further increase volatility and enhance MS detection. nih.govresearchgate.net | 65 °C for 30 minutes researchgate.netnih.gov |

Two-Step Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application of Stable-Isotope Dilution for Quantitative Analysis

Stable-isotope dilution (SID) is a highly precise and accurate mass spectrometry-based technique for the quantitative analysis of compounds in complex mixtures. The methodology involves adding a known quantity of an isotopically labeled version of the analyte—an internal standard—to the sample. Because the isotopically labeled standard is chemically identical to the endogenous analyte, it experiences the same effects during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and sample loss. researchgate.net

In the context of D-glutamine and its derivatives, SID coupled with techniques like hydrophilic interaction liquid chromatography with tandem mass spectrometry (HIL-IC-MS/MS) provides robust and accurate quantification in biological matrices such as brain tissue. nih.gov This approach is crucial for overcoming challenges like the intramolecular cyclization of glutamine during electrospray ionization. nih.gov

Research has demonstrated the successful application of SID HILIC-MS/MS for the simultaneous quantification of glutamine, glutamic acid, and other related metabolites. nih.gov The method exhibits excellent linearity and high correlation coefficients, making it suitable for detailed metabolic studies. nih.gov The use of stable isotope internal standards ensures that variations during the analytical process are fully compensated for, leading to reliable quantitative data. nih.gov

Table 1: Parameters for Quantitative Analysis of Glutamine and Related Analytes using Stable-Isotope Dilution HILIC-MS/MS nih.gov
ParameterValue/Description
Analytical MethodStable Isotope Dilution Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
Analytes QuantifiedGlutamic acid (Glu), Glutamine (Gln), Pyroglutamic acid (pGlu), γ-aminobutyric acid (GABA), Theanine
Calibration Range10 pmol/mL to 50 µmol/mL
Correlation Coefficient (r²)> 0.999
Internal StandardsStable isotope-labeled versions of the analytes
ApplicationQuantification of metabolites in mouse hippocampus and central cortex tissues

Derivatization for Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Derivatization in the context of Nuclear Magnetic Resonance (NMR) spectroscopy serves to elucidate the structure and stereochemistry of molecules. While this compound itself can be analyzed by NMR, converting it into a different chemical entity can help resolve complex spectra or determine absolute configurations. For instance, chiral derivatizing agents are employed to convert enantiomers into diastereomers, which are distinguishable by NMR. libretexts.org

In metabolic studies, while not a derivatization of the final sample for analysis, isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled glutamine) are introduced into biological systems. atu.ienih.gov The resulting metabolites, which incorporate these labels, are then extracted and analyzed by NMR. This allows researchers to trace the metabolic fate of glutamine through various biochemical pathways, such as the γ-glutamyl cycle. atu.ienih.gov The analysis of ¹³C NMR spectra, for example, can reveal the conversion of L-glutamine to glutathione (B108866) and the metabolism of D-glucose to L-glutamate. atu.ie

The study of glutamine derivatives like alanyl-glutamine via NMR-based metabolomics provides insights into their effects on cellular metabolism under specific conditions, such as energy deprivation. nih.gov Such analyses rely on recording one-dimensional ¹H NMR spectra and processing the data to identify and quantify various metabolites affected by the supplementation of the glutamine derivative. nih.gov

Table 2: Example NMR Measurement Parameters for Metabolomic Analysis of Glutamine Derivatives nih.gov
ParameterSpecification
SpectrometerBruker Avance III 850 MHz NMR spectrometer
Temperature298 K
Pulse SequenceNOESYPR1D with water suppression
Spectral Width20 ppm
Transients Collected128
Data Points64k
Relaxation Delay (RD)4 s
Chemical Shift ReferenceTSP (methyl group) at 0 ppm

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) often requires derivatization for the effective detection and quantification of amino acids like glutamine, which lack a native chromophore for UV-Vis detection. scirp.org The derivatization process converts the analyte into a product that is easily detectable. This can be performed either before the chromatographic separation (pre-column) or after (post-column). scirp.org

Post-column derivatization is a common and robust method for glutamine analysis. scirp.orgscirp.org In this approach, the sample is first run through an ion-exchange chromatography (IEC) column to separate the amino acids. scirp.orgresearchgate.net After separation, the eluent containing the separated glutamine is mixed with a derivatizing reagent, such as ninhydrin, which reacts with the primary amine group to form a colored compound detectable at a specific wavelength (e.g., 570 nm). scirp.org This method has the advantage of separating potentially interfering compounds from the analyte before the chemical reaction occurs. scirp.org

Validated IEC methods with post-column derivatization have demonstrated high accuracy, precision, and linearity for the determination of glutamine in various products. scirp.orgscirp.org These methods are sensitive, with low limits of detection and quantification, making them suitable for routine quality control analysis. scirp.orgscribd.com

Table 3: Validation Parameters of an IEC-HPLC Method with Post-Column Derivatization for Glutamine Analysis scirp.orgscirp.orgscribd.com
ParameterResult
ChromatographyIon-Exchange Chromatography (IEC)
DerivatizationPost-column with Ninhydrin
Detection Wavelength570 nm
Linearity Range4 - 50 µg/mL
Correlation Coefficient (r²)0.9999
Accuracy (Mean Recovery)99.78%
Precision (Intra-day RSD)0.65% - 2.61%
Precision (Inter-day RSD)1.82% - 4.63%
Limit of Detection (LOD)0.11 µg/mL
Limit of Quantitation (LOQ)0.35 µg/mL
Resolution (Glutamic acid/Glutamine)5.31

Biochemical and Mechanistic Investigations of D Glutamine Methyl Ester Hydrochloride

Influence on Metabolic Pathways in Cellular Research Models

In cellular research, particularly in cancer biology, glutamine metabolism is a central focus due to the phenomenon of "glutamine addiction," where rapidly proliferating cells exhibit a high dependence on L-glutamine for energy and biosynthesis. nih.govresearchgate.net L-glutamine serves as a key anaplerotic source for the TCA cycle and a nitrogen donor for the synthesis of nucleotides and other amino acids. mdpi.comnih.gov

D-Glutamine methyl ester hydrochloride is used in these models to probe the consequences of disrupting glutamine-dependent pathways. Because it is not a substrate for key enzymes like glutaminase (B10826351), it does not fuel these metabolic pathways. nih.gov Instead, its effects are likely mediated through several mechanisms:

Competitive Inhibition of Transporters: D-glutamine derivatives can compete with L-glutamine for uptake into the cell via amino acid transporters such as ASCT2 (SLC1A5). By blocking the entry of L-glutamine, the D-isomer can induce a state of glutamine starvation, leading to reduced cell proliferation and viability in glutamine-addicted cells. imrpress.com

Disruption of Metabolic Flux: By inhibiting key enzymes, this compound can disrupt the metabolic flux of glutaminolysis. This can lead to a decrease in the levels of downstream metabolites like glutamate (B1630785) and α-ketoglutarate, impacting the TCA cycle, cellular redox balance, and mTOR signaling pathways that are often hyperactive in cancer cells. nih.govnih.gov

Research using cellular models has shown that glutamine deprivation or inhibition of glutaminolysis can induce cell cycle arrest, apoptosis, and cellular stress. nih.govnih.gov The use of D-glutamine derivatives provides a specific tool to mimic these effects by targeting the initial steps of glutamine utilization without the broader effects that might come from general nutrient deprivation.

Table 2: Investigated Effects of this compound in Cellular Models

Cellular ProcessL-Glutamine RolePostulated Effect of this compound
Nutrient Transport Uptake via transporters (e.g., ASCT2)Competitive inhibition of L-glutamine uptake
Glutaminolysis Fueling the pathway via GlutaminaseInhibition of glutamate & α-ketoglutarate production
TCA Cycle Anaplerotic substrateDepletion of TCA cycle intermediates
Cell Proliferation Supports biosynthesis and energy productionInhibition of growth and induction of apoptosis
Redox Balance Precursor for glutathione (B108866) synthesisIncreased oxidative stress

Interplay with Glutamine Metabolism and Nitrogen Transport Pathways

The metabolic fate of D-glutamine, including its methyl ester hydrochloride form, is less understood than that of L-glutamine. While L-glutamine is a central player in nitrogen transport between tissues, D-glutamine's role in this process is not well-established. nih.gov The synthesis of D-glutamine from D-glutamate can be catalyzed by glutamine synthetase, though this enzyme typically exhibits a strong preference for L-glutamate. ontosight.ai Similarly, the degradation of D-glutamine can be carried out by enzymes like D-amino acid oxidase or non-stereospecific glutaminases. ontosight.ai

In certain organisms, particularly bacteria, D-amino acids, including D-glutamine, are integral components of the cell wall's peptidoglycan layer. This incorporation is a key aspect of bacterial cell wall structure and dynamics. ontosight.ai

Modulation of Cellular Biosynthesis Processes

L-glutamine is a critical precursor for the biosynthesis of numerous macromolecules, including nucleotides, glutathione, and other non-essential amino acids. nih.govnih.gov It provides both carbon and nitrogen for these essential cellular components. bosterbio.com For instance, in purine (B94841) biosynthesis, two nitrogen atoms from L-glutamine are incorporated into the inosine (B1671953) monophosphate ring. scbt.com

Research on Gene Expression Related to Metabolic Signaling

L-glutamine is recognized as a signaling molecule that can regulate the expression of numerous genes involved in metabolism, signal transduction, and cellular defense. imrpress.comresearchgate.net For example, studies have shown that L-glutamine can influence the expression of genes related to insulin (B600854) secretion and activate intracellular signaling pathways. bioscientifica.comresearchgate.net The transcriptional co-activator c-Myc is a key regulator of many genes involved in glutamine metabolism, including glutaminase 1 (GLS1) and various aminotransferases. nih.gov

Currently, there is a lack of specific research investigating the effects of this compound on gene expression related to metabolic signaling. Future research may explore whether this compound can influence the expression of genes regulated by L-glutamine, potentially through competition for transporters or signaling receptors.

Studies on Amino Acid Transport Mechanisms

The transport of L-glutamine across cellular membranes is mediated by a variety of amino acid transporters belonging to several solute carrier (SLC) families, including SLC1, SLC6, SLC7, and SLC38. nih.govnih.gov These transporters exhibit different specificities and transport mechanisms, such as Na+-dependent co-transport and obligatory exchange. physiology.orgimrpress.com For instance, the transporter ASCT2 (SLC1A5) is a major transporter for L-glutamine in many cell types. nih.gov

Specific studies on the transport mechanisms for this compound are not available. It is plausible that D-glutamine may be transported by some of the same carriers as L-glutamine, potentially with different affinities. The stereoselectivity of amino acid transporters varies, and some may accommodate D-isomers. Research in this area would be necessary to elucidate the specific transporters involved in the cellular uptake of D-glutamine and its derivatives.

Applications of D Glutamine Methyl Ester Hydrochloride in Specialized Research Fields

Research into Prodrug Design and Intermediate Synthesis

The chemical structure of D-Glutamine methyl ester hydrochloride makes it a suitable candidate for use in medicinal chemistry, particularly in the development of prodrugs and as a precursor for more complex molecules.

A prodrug is an inactive or less active compound that is metabolized into an active drug within the body. The use of amino acid esters is a common strategy in prodrug design to improve the solubility, stability, or absorption of a parent drug. nih.gov For example, esterifying a drug with an amino acid can enhance its transport across biological membranes via amino acid transporters.

While research often focuses on L-amino acid prodrugs, D-enantiomers are also explored for their unique properties, such as altered recognition by enzymes and transporters. this compound can serve as a precursor in the synthesis of such prodrugs. For instance, it could be chemically linked to a parent drug molecule. Scientists have designed and synthesized prodrugs of glutamine antagonists for cancer treatment, demonstrating the therapeutic potential of modifying glutamine derivatives. uochb.cz The ester moiety can be designed to be cleaved by specific enzymes in the target tissue, releasing the active drug. nih.gov

Amino acid methyl esters are widely recognized as crucial intermediates in organic synthesis beyond just peptide chemistry. researchgate.netmdpi.com They are used in the synthesis of pharmaceuticals, chiral ligands, and other complex organic molecules. google.commdpi.com this compound, with its specific stereochemistry, is valuable for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical.

The compound provides a chiral scaffold that can be elaborated into more complex structures. For example, it can be a starting material for the synthesis of heterocyclic compounds or alkaloids where the stereocenter from the D-glutamine is retained in the final product. Its functional groups—the primary amine, the amide, and the methyl ester—offer multiple points for chemical modification, making it a versatile intermediate for constructing intricate molecular architectures. diva-portal.org

Analytical Method Development and Validation in Research Laboratories

In any research involving the synthesis or application of a chemical compound, robust analytical methods are required to confirm its identity, purity, and concentration. For this compound, various chromatographic techniques are employed for quality control and experimental monitoring.

High-Performance Liquid Chromatography (HPLC) is a primary method used for the analysis of amino acids and their derivatives. researchgate.net For this compound, a reversed-phase HPLC method can be developed to assess its purity. The method would be validated for parameters such as specificity, linearity, accuracy, and precision. scirp.org Specificity ensures that the analytical signal corresponds only to the compound of interest and not to impurities or related substances. scirp.org

Ion-exchange chromatography (IEC) is another powerful technique for separating amino acids. researchgate.net This method, often followed by post-column derivatization with a reagent like ninhydrin, allows for sensitive detection and quantification. scirp.org Such analytical methods are crucial in research laboratories to ensure the quality of the starting material before its use in sensitive applications like peptide synthesis or prodrug development, and to analyze the outcomes of these synthetic processes. synzeal.com

Table 2: Analytical Methods for this compound

Method Principle Application in Research
HPLC Separation based on differential partitioning between a stationary and mobile phase. Purity assessment, reaction monitoring, and quantification of the compound. researchgate.net
Ion-Exchange Chromatography (IEC) Separation based on charge interactions with a charged stationary phase. High-resolution separation from other amino acids and related compounds. scirp.org
Mass Spectrometry (MS) Ionization and measurement of the mass-to-charge ratio of molecules. Confirmation of molecular weight and structural identification. researchgate.net
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei. Structural elucidation and confirmation of the compound's identity and stereochemistry. researchgate.net

Use as Reference Standards for Analytical Assays

This compound serves as a critical reference standard in various analytical applications. Its stability as a methyl ester derivative makes it particularly suitable for analytical method development and validation (AMV). synzeal.com In techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), amino acids require derivatization to protect their functional groups and increase volatility. The conversion to their corresponding methyl esters is a common first step in this two-step derivatization process. nih.gov

As a well-characterized compound, this compound can be used to calibrate analytical instruments, validate the accuracy and precision of newly developed methods, and serve as a benchmark for the quantification of D-glutamine or related compounds in complex biological or chemical matrices. synzeal.com Its use is integral to ensuring the reliability and reproducibility of experimental results in research settings. synzeal.com

Quality Control Applications for Research Materials

In the context of quality control (QC), this compound is utilized to assess the purity and identity of research materials. synzeal.com For instance, during the commercial production of glutamine, this compound can be employed as a standard to monitor for the presence of the D-enantiomer, ensuring the stereochemical purity of the final L-glutamine product. synzeal.com Its distinct properties allow it to be clearly separated from the L-isomer in chiral chromatography systems. This application is crucial in fields where enantiomeric purity is paramount, as the biological functions of D- and L-amino acids can differ significantly. The availability of detailed characterization data for this compound allows it to be a reliable material for these QC purposes. synzeal.com

Chiral Recognition Studies in Organic and Aqueous Media

The differentiation between enantiomers is a significant challenge in chemistry and biology. This compound, as a chiral molecule, is a valuable substrate in the development and evaluation of new methods for chiral recognition.

A key principle in chiral recognition is the "three-point interaction" model, which posits that for a host molecule to distinguish between two enantiomers, there must be at least three points of interaction, with at least one of these being stereochemically dependent. nih.govnih.gov Host-guest complexes, often involving hosts like cyclodextrins, are frequently used to achieve this discrimination. nih.govnih.govucdavis.edu

Recent research has focused on novel materials for enantioselective sensing. In one study, a chiral fluorescent zirconium-based metal-organic framework (MOF) was synthesized to specifically recognize glutamine enantiomers. rsc.org The study demonstrated that the homochiral crystals of the MOF (designated PCN-128Y-1) showed significant enantiodiscrimination, with a higher affinity and adsorption capacity for D-glutamine (D-Gln) compared to L-glutamine (L-Gln). rsc.org The fluorescence of the MOF was quenched more significantly by D-Gln, allowing for a rapid and selective detection method. rsc.org

Table 1: Chiral Recognition of Glutamine Enantiomers by a Zr-based MOF (PCN-128Y-1)
ParameterD-Glutamine (D-Gln)L-Glutamine (L-Gln)Reference
Enantioselectivity Ratio (Quenching)2.01.0 (Reference) rsc.org
Detection Limit6.6 × 10⁻⁴ mol L⁻¹3.3 × 10⁻⁴ mol L⁻¹ rsc.org
Maximum Adsorption Capacity (Qe)1607 mg g⁻¹967 mg g⁻¹ rsc.org

These findings highlight the utility of D-glutamine and its derivatives in advancing the field of chiral sensing, providing substrates to test the efficacy of new materials and methodologies. rsc.org

Antimicrobial Research Applications

This compound finds application in antimicrobial research primarily as a building block or reference compound in the design of novel antibacterial agents. The rationale for this stems from the unique biochemistry of bacterial cell walls. Unlike mammalian cells, bacteria incorporate D-amino acids, particularly D-glutamic acid (D-Glu) and D-alanine, into their peptidoglycan cell walls. mdpi.comnih.govnih.gov This fundamental difference makes the enzymes involved in the synthesis and incorporation of these D-amino acids attractive targets for new antibiotics. mdpi.comnih.gov

Researchers have designed and synthesized inhibitors that target key enzymes in this pathway, such as MurD ligase (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase). nih.gov Several series of potent inhibitors have been developed based on the structure of D-glutamic acid. nih.govresearchgate.net For example, compounds incorporating a 5-benzylidenethiazolidin-4-one scaffold attached to a D-glutamic acid core have shown inhibitory IC₅₀ values in the low micromolar range against Escherichia coli MurD and weak activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov

In the synthesis of these potential drug candidates, derivatives like D-glutamic acid dimethyl ester have been used as starting materials or key intermediates. nih.gov Therefore, this compound, as a closely related D-amino acid ester, serves as a valuable tool in this research area for synthesizing and evaluating new generations of enzyme inhibitors designed to disrupt bacterial cell wall formation. nih.gov Furthermore, the incorporation of D-amino acids into antimicrobial peptides (AMPs) is a known strategy to increase their stability against proteases and enhance their effectiveness, further underscoring the importance of D-amino acid derivatives in antimicrobial development. nih.govresearchgate.net

Future Directions and Emerging Research Trajectories

Development of Novel Stereoselective Synthetic Routes

The efficient and enantiomerically pure synthesis of D-amino acid esters is a persistent challenge and a significant area of future research. While classical methods exist, emerging research trajectories are focused on developing more sustainable, scalable, and highly selective routes to produce D-Glutamine methyl ester hydrochloride.

Key future developments are anticipated in:

Chemoenzymatic Synthesis: Leveraging the inherent stereoselectivity of enzymes offers a powerful tool. Future research will likely explore the use of engineered enzymes, such as specific hydrolases or amidases, that can selectively act on racemic precursors to resolve the D-enantiomer or directly synthesize it from prochiral substrates. This approach aligns with the growing demand for green chemistry principles in pharmaceutical and chemical manufacturing.

Advanced Separation Techniques: For synthetic methods that produce racemic or diastereomeric mixtures, the development of more efficient chiral chromatography and separation technologies will be crucial. Techniques such as supercritical fluid chromatography (SFC) with chiral stationary phases are expected to play a larger role in providing high-purity this compound on a preparative scale.

Synthetic StrategyRationale and Future Outlook
Asymmetric Catalysis Aims to create the desired stereocenter with high fidelity, minimizing the need for chiral resolution steps. Future work involves designing novel catalysts with higher turnover numbers and selectivity for glutamine-like structures.
Enzymatic Resolution Utilizes the high stereospecificity of enzymes to separate enantiomers. Research is moving towards identifying or engineering robust enzymes that can tolerate organic solvents and a wider range of substrates.
Modified Strecker Synthesis A classical method for amino acid synthesis that can be adapted for stereoselectivity using chiral auxiliaries or catalysts. Future improvements may involve novel chiral reagents that are more efficient and easily recyclable. nih.gov

Advanced Mechanistic Elucidation of Enzymatic Interactions

Understanding how this compound interacts with enzymes at a molecular level is critical for its application as a biochemical probe or therapeutic lead. While its L-counterpart is a substrate for many enzymes, the D-enantiomer is more likely to act as an inhibitor or a modulator of enzymatic activity.

Future research will focus on several key areas:

Structural Biology: Determining the high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of this compound bound to target enzymes, such as glutamine synthetase, glutaminase (B10826351), or various amino acid racemases. nih.govdiva-portal.org These studies will reveal the precise binding mode and the specific molecular interactions responsible for its activity.

Computational Modeling: Molecular docking and dynamic simulations will be employed to predict binding affinities and explore the conformational changes in both the ligand and the enzyme upon binding. This can guide the design of more potent and selective derivatives.

Enzyme Kinetics and Inhibition Studies: Detailed kinetic analyses will be necessary to quantify the inhibitory potency (e.g., Kᵢ values) and determine the mechanism of inhibition (e.g., competitive, non-competitive) against a wider range of glutamine-metabolizing enzymes. nih.gov Studies have already shown that related methylated glutamine analogs can interfere with the glutamate-glutamine cycle, highlighting a key area for further investigation. nih.gov

Exploration in Novel Biological Research Systems

The unique stereochemistry of this compound makes it a valuable tool for studying biological processes where stereospecificity is a key factor. Future research is expected to move beyond simple cell cultures to more complex and physiologically relevant systems.

Emerging applications include:

Metabolic Probing in Organoids: Using isotopically labeled (e.g., ¹³C, ¹⁵N) this compound to trace its metabolic fate in organoid models of various tissues, such as the brain or tumors. This can provide insights into D-amino acid metabolism and its potential role in disease states.

Neuroscience Research: Given that D-amino acids play significant roles as neurotransmitters and neuromodulators in the central nervous system, this compound could be used to probe the function of receptors and transporters involved in glutamatergic signaling. nih.gov Research on related compounds has demonstrated impacts on brain metabolism and behavior, suggesting a promising path for exploring this compound in models of neurological disorders. nih.gov

Cancer Metabolism Studies: Some cancer cells exhibit altered glutamine metabolism. This compound could be explored as a selective agent to probe or disrupt metabolic pathways that are unique to cancer cells, potentially identifying new therapeutic vulnerabilities.

Potential for Integration into Advanced Materials Research

The application of amino acid derivatives in materials science is a rapidly growing field, and this compound possesses features that make it an attractive candidate for the development of novel biomaterials. The presence of a chiral center and functional groups (amine, ester, amide) allows for the creation of materials with specific and tunable properties.

Future research trajectories in this area may include:

Biodegradable Polymers: The use of this compound as a monomer or a building block for synthesizing polypeptides or other polymers. The D-configuration could confer increased resistance to enzymatic degradation compared to materials made from L-amino acids, making them suitable for applications requiring longer-term stability, such as surgical sutures or drug delivery implants. The use of related amino acid esters in polymer chemistry provides a precedent for this line of research.

Hydrogel Formation: The compound's ability to form hydrogen bonds makes it a candidate for developing self-assembling hydrogels. These materials could be used for 3D cell culture, tissue engineering scaffolds, or as injectable carriers for therapeutic agents.

Chiral Nanomaterials: The self-assembly of D-glutamine derivatives could lead to the formation of chiral nanostructures with unique optical or catalytic properties. These materials could find applications in chiral separations, sensing, and asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stereochemical integrity of D-glutamine methyl ester hydrochloride?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the methyl esterification and hydrochloride salt formation. High-performance liquid chromatography (HPLC) with chiral columns can distinguish the D-isomer from its L-counterpart . Mass spectrometry (MS) validates molecular weight and fragmentation patterns, critical for identifying impurities. Cross-reference spectral libraries from reliable databases like the Dictionary of Synthetic Organic Chemistry .

Q. How should researchers address missing physicochemical data (e.g., solubility, pH) for this compound in experimental design?

  • Methodological Answer : For compounds with limited data, conduct preliminary solubility tests in common solvents (water, DMSO, ethanol) under controlled temperatures. Use computational tools like ACD/Labs or ChemAxon to predict logP and pKa values. Document all empirical findings rigorously, as seen in safety data sheets for structurally similar compounds like L-glutamine methyl ester hydrochloride .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard mitigation strategies outlined for analogous compounds (e.g., glycine methyl ester hydrochloride), including:

  • Personal protective equipment (gloves, lab coats, goggles).
  • Immediate decontamination of spills using absorbent materials to prevent environmental release .
  • Emergency procedures for inhalation or skin contact: rinse affected areas thoroughly and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between D- and L-glutamine derivatives?

  • Methodological Answer : Design comparative studies using enantiomerically pure samples. For example:

  • Test both isomers in enzyme inhibition assays (e.g., nitric oxide synthase) to assess stereospecific effects, as demonstrated with L-NAME (Nω-nitro-L-arginine methyl ester hydrochloride) .
  • Use molecular docking simulations to predict binding affinities to target proteins. Validate results with in vivo models, ensuring proper controls for pharmacokinetic differences .

Q. What strategies optimize the synthesis of this compound to minimize racemization?

  • Methodological Answer :

  • Employ low-temperature conditions during esterification to prevent chiral inversion.
  • Use coupling reagents like DCC (dicyclohexylcarbodiimide) with catalytic DMAP (dimethylaminopyridine) to enhance reaction efficiency.
  • Monitor reaction progress with thin-layer chromatography (TLC) and quench immediately post-esterification to avoid side reactions. Document protocols following Biochemistry (Moscow) guidelines for reproducibility .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in cellular models?

  • Methodological Answer :

  • Use isotope-labeled compounds (e.g., ¹³C or ¹⁵N) to track metabolic pathways via LC-MS.
  • Compare hydrolysis rates in cell lysates (e.g., liver microsomes) to assess esterase susceptibility.
  • Reference methodologies from studies on methyl ester prodrugs, ensuring alignment with ethical standards for biological research .

Data Analysis & Reporting

Q. How to statistically validate contradictory results in stability studies of this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify variables (pH, temperature) causing discrepancies. Use degradation kinetics models (Arrhenius equation) to predict shelf-life under varying storage conditions. Report confidence intervals and outlier exclusion criteria, as per Journal of Medical and Biological Research standards .

Q. What are the best practices for documenting synthetic yields and impurity profiles in publications?

  • Methodological Answer : Tabulate data with exact yields, solvent systems, and purification methods (e.g., recrystallization vs. column chromatography). Include HPLC chromatograms and NMR spectra in supplementary materials. Follow General Information for Biochemistry (Moscow) guidelines for clarity in the "Materials and Methods" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.